molecular formula C₂₁H₂₃N₇O₆ xC₇H₈O₃S B1144890 N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es CAS No. 917508-69-1

N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es

Cat. No.: B1144890
CAS No.: 917508-69-1
M. Wt: 641.652
InChI Key:
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Description

N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es is a complex organic compound known for its significant role in various biochemical and industrial applications This compound is characterized by its intricate structure, which includes a pteridine ring, an amino group, and a glutamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es typically involves multiple steps:

    Formation of the Pteridine Ring: The initial step involves the synthesis of the pteridine ring, which can be achieved through the condensation of appropriate precursors such as 2,4,5-triamino-6-hydroxypyrimidine with formic acid under controlled conditions.

    Attachment of the Benzoyl Group: The pteridine derivative is then reacted with 4-aminobenzoyl chloride in the presence of a base like triethylamine to form the benzoyl-pteridine intermediate.

    Coupling with L-Glutamic Acid: The final step involves coupling the benzoyl-pteridine intermediate with L-glutamic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pteridine ring using reducing agents such as sodium borohydride.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents such as DMF or acetonitrile.

Major Products

    Oxidation: Oxidized derivatives with modified amino groups.

    Reduction: Reduced pteridine derivatives.

    Substitution: Substituted benzoyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules

Biology

Biologically, N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es is studied for its role in enzyme inhibition and as a potential therapeutic agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular processes. It is also explored for its role in treating metabolic disorders and as a diagnostic tool in imaging studies.

Industry

Industrially, the compound is used in the production of dyes and pigments due to its stable and vibrant coloration. It is also utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: Similar in structure but with different functional groups, used as a vitamin supplement.

    Methotrexate: A chemotherapeutic agent with a similar pteridine structure, used in cancer treatment.

    Pterin: A simpler pteridine derivative, involved in various biological processes.

Uniqueness

N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 1,5-Dimethyl Es is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

917508-69-1

Molecular Formula

C₂₁H₂₃N₇O₆ xC₇H₈O₃S

Molecular Weight

641.652

Origin of Product

United States

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